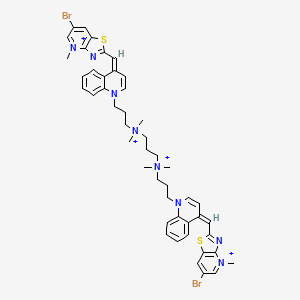

LoLo-1 tetracation

Description

Propriétés

Formule moléculaire |

C47H54Br2N8S2+4 |

|---|---|

Poids moléculaire |

954.9 g/mol |

Nom IUPAC |

3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-[3-[3-[(4Z)-4-[(6-bromo-4-methyl-[1,3]thiazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl-dimethylazaniumyl]propyl]-dimethylazanium |

InChI |

InChI=1S/C47H54Br2N8S2/c1-52-32-36(48)30-42-46(52)50-44(58-42)28-34-18-22-54(40-16-9-7-14-38(34)40)20-11-24-56(3,4)26-13-27-57(5,6)25-12-21-55-23-19-35(39-15-8-10-17-41(39)55)29-45-51-47-43(59-45)31-37(49)33-53(47)2/h7-10,14-19,22-23,28-33H,11-13,20-21,24-27H2,1-6H3/q+4 |

Clé InChI |

GWVCJXATUHGZNE-UHFFFAOYSA-N |

SMILES isomérique |

C[N+]1=CC(=CC2=C1N=C(S2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(S7)C=C(C=[N+]8C)Br)/C=C5)(C)C)(C)C)Br |

SMILES canonique |

C[N+]1=CC(=CC2=C1N=C(S2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(S6)C=C(C=[N+]7C)Br)C8=CC=CC=C85)Br |

Origine du produit |

United States |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing LoLo-1 tetracation, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis of this compound typically involves oxidative coupling or metal-coordination strategies. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., transition-metal complexes) critically affect yield and purity. For example, lower temperatures (0–25°C) in anhydrous solvents like dichloromethane reduce side reactions, while gradient column chromatography or recrystallization improves purity. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structural integrity?

- Methodological Answer: High-resolution NMR (¹H/¹³C) confirms electronic environments, while X-ray crystallography resolves molecular geometry and counterion arrangements. Cyclic voltammetry quantifies redox stability, and UV-Vis spectroscopy monitors π-π* transitions for electronic behavior. Pairing these with DFT calculations validates experimental data .

Q. How does solvent choice impact the stability of this compound in experimental settings?

- Methodological Answer: Polar aprotic solvents (e.g., acetonitrile) enhance solubility and charge dispersion, reducing aggregation. Stability assays under inert atmospheres (e.g., argon) with periodic UV-Vis monitoring can track decomposition rates. Comparative studies in solvents of varying dielectric constants (ε) reveal optimal storage conditions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the redox behavior of this compound while minimizing decomposition?

- Methodological Answer: Use microelectrode setups in cyclic voltammetry to reduce ohmic drop and prevent over-oxidation. In situ spectroelectrochemical cells coupled with UV-Vis/NIR spectroscopy track intermediate species. Controlled potential electrolysis under strict anhydrous conditions mitigates side reactions. Replicate trials under varied scan rates and temperatures to isolate kinetic vs. thermodynamic effects .

Q. What strategies are recommended for resolving contradictions in published data on the electronic properties of this compound?

- Methodological Answer: Conduct meta-analyses to identify methodological disparities (e.g., solvent purity, measurement techniques). Reproduce key studies with standardized protocols, documenting environmental controls (humidity, O₂ levels). Collaborative inter-laboratory studies and blind testing reduce bias. Transparent reporting of raw data and error margins is critical .

Q. What computational modeling approaches are suitable for predicting the supramolecular interactions of this compound?

- Methodological Answer: DFT/MD simulations with explicit solvent models (e.g., COSMO-RS) predict host-guest binding affinities. Pair interaction energy decomposition analysis (PIEDA) identifies dominant forces (electrostatic vs. dispersion). Validate models against experimental SAXS or cryo-EM data. Open-source platforms like ORCA or GROMACS enhance reproducibility .

Methodological Notes

- Data Contradiction Analysis : Cross-reference experimental parameters (e.g., counterion effects, humidity) using systematic matrices. For electrochemical studies, discrepancies often arise from reference electrode calibration or uncompensated resistance .

- Experimental Design : Prioritize modular setups (e.g., Schlenk lines for air-sensitive compounds) to isolate variables. Use fractional factorial designs to efficiently explore multifactorial influences on stability or reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.